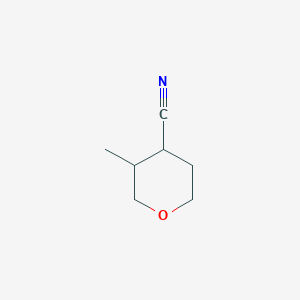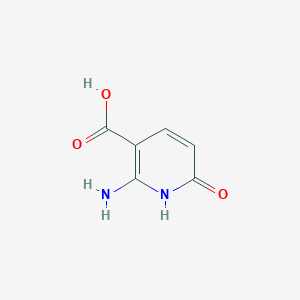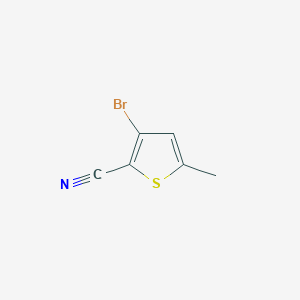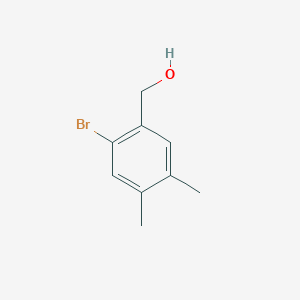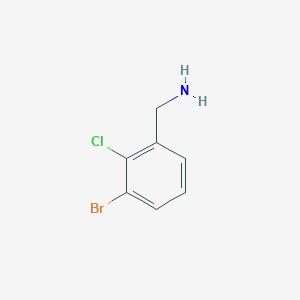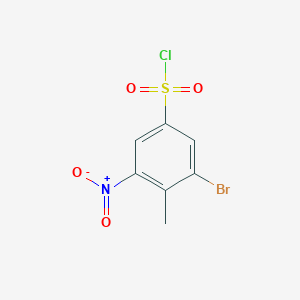
3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride
Übersicht
Beschreibung
3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride (3-Br-4-Me-5-NO2-1-SO2Cl) is an organic compound that is widely used in the synthesis of organic compounds and in the development of new drugs. It is a highly reactive compound and is used in many laboratory experiments. This compound is also known as bromo-methyl-nitrobenzene sulfonyl chloride and is often abbreviated as 3-Br-4-Me-5-NO2-1-SO2Cl. It is a colorless solid with a melting point of 177-178°C.
Wissenschaftliche Forschungsanwendungen
Ion-Selective Electrodes
3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride is relevant in the development of ion-selective electrodes. Research has shown that organic cation-selective indicator electrodes based on a PVC membrane can be used in potentiometric titrations involving aromatic hydroxy compounds, amines, and active methylene groups. These electrodes have utility in determining the concentration of various components, indicating the potential of 3-bromo derivatives in analytical chemistry (Vytras, Kalous, Kalábová, & Remeš, 1984).
Structural Analysis in Chemistry
The structural characteristics of molecules similar to 3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride have been explored through gas-phase electron diffraction and quantum chemical studies. This research aids in understanding the molecular structure and conformations at different temperatures, enhancing our knowledge of chemical synthesis and reaction mechanisms (Petrov et al., 2009).
Chemical Synthesis and Reactivity
Studies have demonstrated the changed reactivity of radical anions of similar compounds in different solvents, highlighting the diverse chemical behaviors of bromo-nitrobenzene derivatives. This research provides insights into the reactivity patterns of these compounds in various chemical environments, which is crucial for synthetic chemistry and material science (Ernst et al., 2013).
Polymer Science
In polymer science, derivatives of 3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride have been used in the preparation of polysulfones. This research demonstrates the synthesis and characterization of polymers, contributing to the development of new materials with potential applications in various industries (Sato & Yokoyama, 1984).
Medicinal Chemistry
In medicinal chemistry, the synthesis of derivatives involving similar compounds is explored for potential therapeutic applications. This research encompasses the creation of new compounds, their structural analysis, and the evaluation of their biological activities, which could lead to the development of novel drugs (Rehman et al., 2019).
Eigenschaften
IUPAC Name |
3-bromo-4-methyl-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO4S/c1-4-6(8)2-5(15(9,13)14)3-7(4)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOFBPIFCHKTSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1374421.png)
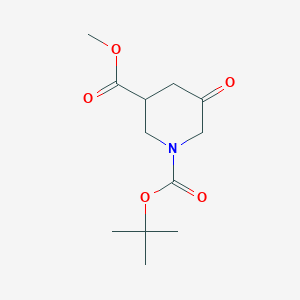
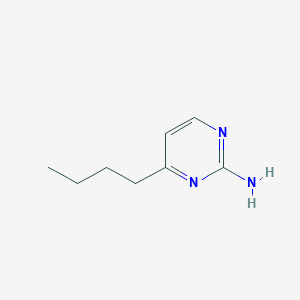
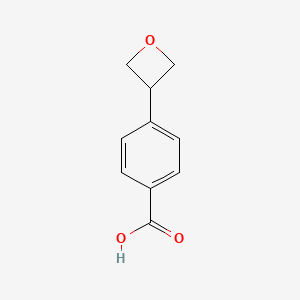
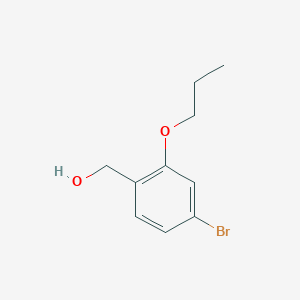

![5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1374428.png)
